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(3,5-Dimethylphenyl)(furan-3-yl)methanol

Cat. No.: B7893057
M. Wt: 202.25 g/mol
InChI Key: GUEIHERBDQNVRF-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(furan-3-yl)methanol (CAS 1341905-74-5) is a high-purity chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This furan-derived alcohol is classified as a research chemical and is intended for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Compounds featuring the furan moiety, such as this one, are of significant interest in organic synthesis and materials science, particularly in the transformation of biomass-derived platform molecules into value-added chemicals . The molecule contains two key aromatic systems—a 3,5-dimethylphenyl group and a furan-3-yl group—bridged by a methanol group, making it a potential intermediate for the synthesis of more complex structures. Furan-containing compounds are widely studied for their role as intermediates in the production of polyols and other chemicals through catalytic hydrogenation and ring-opening reactions . The mechanism of action for related furan compounds can involve acid-catalyzed ring-opening and rearrangement reactions, which are fundamental in converting furan derivatives into linear carbonyl compounds and diols . Researchers value this compound for exploring new catalytic processes and as a building block in pharmaceutical and polymer research. Proper handling and storage in a sealed, dry environment at room temperature are recommended to maintain stability. Please refer to the safety data sheet for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B7893057 (3,5-Dimethylphenyl)(furan-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIHERBDQNVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethylphenyl Furan 3 Yl Methanol

Strategies for the Construction of the Aryl-Furan-Methanol Scaffold

A cornerstone of organic synthesis, the Grignard reaction provides a direct and efficient route to forming carbon-carbon bonds. libretexts.orgyoutube.compressbooks.pub In the context of synthesizing (3,5-Dimethylphenyl)(furan-3-yl)methanol, this approach involves the reaction of a 3,5-dimethylphenylmagnesium halide (a Grignard reagent) with furan-3-carbaldehyde. libretexts.org

The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is typically prepared by reacting 1-bromo-3,5-dimethylbenzene (B43891) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgsigmaaldrich.com This reagent possesses a highly nucleophilic carbon atom due to the polarization of the carbon-magnesium bond. masterorganicchemistry.com

The subsequent reaction involves the nucleophilic attack of the 3,5-dimethylphenyl group from the Grignard reagent on the electrophilic carbonyl carbon of furan-3-carbaldehyde. youtube.compressbooks.pub This addition step forms an alkoxide intermediate, which upon acidic workup (e.g., with dilute acid), yields the final product, this compound. libretexts.org The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.

Table 1: Key Steps in Grignard-based Synthesis

Step Reactants Product Key Transformation
1 1-Bromo-3,5-dimethylbenzene, Mg 3,5-Dimethylphenylmagnesium bromide Formation of Grignard reagent
2 3,5-Dimethylphenylmagnesium bromide, Furan-3-carbaldehyde Alkoxide intermediate Nucleophilic addition to carbonyl

An alternative and equally viable strategy involves the reduction of the corresponding ketone, (3,5-dimethylphenyl)(furan-3-yl)methanone. This method is particularly useful when the ketone precursor is readily accessible. A variety of reducing agents can be employed for this transformation, offering different levels of selectivity and reactivity.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and its ease of handling. The reduction is typically performed in a protic solvent like methanol (B129727) or ethanol.

For more sterically hindered or less reactive ketones, the more powerful reducing agent, lithium aluminum hydride, may be necessary. This reaction is usually carried out in an aprotic solvent such as diethyl ether or THF, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex.

More advanced and stereoselective methods for ketone reduction have also been developed, including catalytic hydrogenation and transfer hydrogenation, which can provide high yields and enantioselectivities for the synthesis of chiral alcohols. researchgate.net

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound relies on the availability of its key building blocks: the 3,5-dimethylphenyl moiety and the furan-3-yl moiety.

The primary precursor for the 3,5-dimethylphenyl group is 3,5-dimethylbenzene (m-xylene). To be utilized in the Grignard reaction, it must first be functionalized, typically as a halide. The synthesis of 1-bromo-3,5-dimethylbenzene can be achieved through electrophilic aromatic substitution of m-xylene (B151644) with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Alternatively, the corresponding ketone precursor, (3,5-dimethylphenyl)(furan-3-yl)methanone, can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of m-xylene with a furan-3-carbonyl derivative, such as furan-3-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

Furan-3-carbaldehyde is a key intermediate for the Grignard-based synthesis. chemicalbook.comsigmaaldrich.com Its preparation can be achieved through various methods. One common approach is the oxidation of 3-furanmethanol (B180856) using an oxidizing agent like manganese dioxide (MnO₂). chemicalbook.com Another route involves the formylation of furan (B31954). While direct formylation of furan typically yields furan-2-carbaldehyde as the major product, specific conditions or starting materials can be employed to favor the 3-isomer. For instance, the Vilsmeier-Haack reaction using a suitable furan derivative can provide a pathway to furan-3-carbaldehyde. mdpi.com

The synthesis of the ketone precursor, (3,5-dimethylphenyl)(furan-3-yl)methanone, requires a furan-3-acylating agent. Furan-3-carboxylic acid can be converted to the more reactive furan-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be used in a Friedel-Crafts acylation with 3,5-dimethylbenzene.

Advanced and Catalytic Synthetic Approaches for Related Methanols

The field of organic synthesis is continually evolving, with a strong emphasis on the development of catalytic and enantioselective methods. For the synthesis of diaryl- and aryl heteroarylmethanols, significant progress has been made in catalytic asymmetric additions of organometallic reagents to aldehydes. nih.govnih.gov

One notable advancement involves the use of organozinc reagents in the presence of chiral catalysts. nih.govnih.gov These reactions can achieve high enantioselectivities, providing access to enantioenriched diarylmethanols. nih.govnih.gov The development of one-pot procedures, starting from readily available aryl bromides, has further enhanced the practicality of these methods. nih.govnih.gov

Catalytic asymmetric reduction of prochiral ketones is another powerful strategy for producing chiral alcohols. researchgate.netniscpr.res.in This can be achieved through chemical methods, such as asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts, or through biocatalytic methods employing whole-cell systems or isolated enzymes. researchgate.netniscpr.res.in These enzymatic reductions often exhibit excellent stereoselectivity under mild reaction conditions. niscpr.res.in

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromo-3,5-dimethylbenzene
3,5-Dimethylbenzene
3,5-Dimethylphenylmagnesium bromide
Furan-3-carbaldehyde
Furan-3-carboxylic acid
Furan-3-carbonyl chloride
(3,5-Dimethylphenyl)(furan-3-yl)methanone
3-Furanmethanol
Lithium aluminum hydride
m-Xylene

Transition-Metal-Free Oxidative Methods for Aryl(heteroaryl)methanols

The development of transition-metal-free oxidative coupling reactions represents a significant advance in the formation of carbon-carbon bonds, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed processes. nih.gov These methods often proceed via radical intermediates, enabling the direct arylation of heterocyclic compounds.

One general approach involves the generation of an aryl radical from a suitable precursor, which then undergoes an addition reaction with a heteroaromatic ring. For instance, aryl radicals can be generated from the oxidation of activated arylhydrazines in the presence of an oxidant as simple as atmospheric air. nih.gov This reactive intermediate can then engage with an appropriate heteroaryl partner.

While a specific documented synthesis of this compound using this method is not prevalent in the literature, a plausible route can be extrapolated. Such a synthesis would likely involve the generation of a 3,5-dimethylphenyl radical from a precursor like 3,5-dimethylphenylhydrazine. This radical would then react with furan. The initial product of such a reaction would be an arylated furan, which would then require a subsequent formylation or a similar one-carbon electrophilic addition at the adjacent position, followed by reduction to yield the target methanol. The regioselectivity of the initial arylation would be a critical factor to control.

Another emerging area is the use of alcohols or aldehydes as hydrogen sources in transition-metal-free reactions for the hydrogenation of aryl halides. acs.orgorganic-chemistry.orgnih.gov These reactions also proceed through radical mechanisms and highlight the potential for using simple organic molecules in complex transformations. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Transition-Metal-Free Arylation

ParameterConditionSource
Aryl SourcePhenylhydrazine nih.gov
Heteroaryl SubstrateN-Methylpyrrole nih.gov
OxidantAir nih.gov
CatalystNone nih.gov
SolventNot specified nih.gov
TemperatureNot specified nih.gov

This table presents generalized conditions for a related reaction, as a direct protocol for the target compound is not available.

Friedel-Crafts Alkylation Derivatives and Post-Synthetic Modifications

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of C-C bonds. However, its application to electron-rich and acid-sensitive heterocycles like furan is notoriously challenging, often resulting in polymerization or low yields under classical conditions with strong Lewis acids like aluminum chloride. stackexchange.com Milder catalysts, such as boron trifluoride etherate, have been found to be more suitable for the acylation of furans. stackexchange.com

A viable synthetic strategy for this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction (a post-synthetic modification).

The initial step would be the Friedel-Crafts acylation of furan with a 3,5-dimethylbenzoyl derivative, such as 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic anhydride. The choice of acylating agent and catalyst is crucial to manage the reactivity of the furan ring. The use of a milder Lewis acid or heterogeneous catalysts can improve yields and minimize side reactions. stackexchange.comresearchgate.net Research has shown that the acylation of furan often occurs preferentially at the 2-position. To achieve the desired 3-substituted product, one might need to start with a pre-functionalized furan, such as 3-bromofuran, and then perform a metal-catalyzed cross-coupling, or explore specific reaction conditions that favor 3-acylation, although this is less common.

Assuming the successful synthesis of the intermediate, (3,5-dimethylphenyl)(furan-3-yl)ketone, the second step is a straightforward post-synthetic modification: the reduction of the ketone to the corresponding secondary alcohol. Standard reducing agents such as sodium borohydride or lithium aluminum hydride are typically effective for this transformation.

A related patent describes the Friedel-Crafts acylation of xylene to produce a 3,5-dimethylphenyl alkyl ketone, which serves as a precursor for other compounds. google.com This demonstrates the feasibility of generating the key aromatic ketone fragment.

Table 2: Hypothetical Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

StepReactantsReagents/CatalystProduct
1. AcylationFuran, 3,5-Dimethylbenzoyl chlorideBoron trifluoride etherate(3,5-Dimethylphenyl)(furan-3-yl)ketone
2. Reduction(3,5-Dimethylphenyl)(furan-3-yl)ketoneSodium borohydride, MethanolThis compound

This table outlines a plausible, though not experimentally verified, synthetic route based on established chemical principles.

Chemical Reactivity and Transformation Pathways of 3,5 Dimethylphenyl Furan 3 Yl Methanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional handle for a variety of chemical transformations, including derivatization and elimination reactions.

The hydroxyl group of (3,5-Dimethylphenyl)(furan-3-yl)methanol can be readily converted to ethers and esters through established synthetic methodologies.

Etherification: The formation of ethers from this secondary benzylic alcohol can be achieved under basic conditions via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Due to the benzylic nature of the alcohol, the reaction proceeds efficiently with primary alkyl halides.

Illustrative Etherification Reactions

Alkylating AgentBaseSolventProduct
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)3-((Methoxy(3,5-dimethylphenyl)methyl))furan
Ethyl BromidePotassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)3-((Ethoxy(3,5-dimethylphenyl)methyl))furan
Benzyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)3-((Benzyloxy(3,5-dimethylphenyl)methyl))furan

Esterification: The synthesis of esters from this compound is commonly accomplished through the Fischer esterification reaction. chemistrysteps.comoperachem.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction with a carboxylic acid can be driven to completion by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com Benzyl alcohol and its derivatives can be more sensitive to strong acids, so careful control of the amount of acid catalyst is important to prevent side reactions like polymerization. sciencemadness.org

Representative Esterification Reactions

Carboxylic AcidAcid CatalystConditionsProduct
Acetic AcidSulfuric Acid (H₂SO₄)Reflux(3,5-Dimethylphenyl)(furan-3-yl)methyl acetate
Benzoic Acidp-Toluenesulfonic Acid (TsOH)Reflux with Dean-Stark trap(3,5-Dimethylphenyl)(furan-3-yl)methyl benzoate
Propanoic AcidHydrochloric Acid (HCl)Reflux(3,5-Dimethylphenyl)(furan-3-yl)methyl propanoate

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism. libretexts.org Protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, converts it into a good leaving group (water). gdckulgam.edu.inlibretexts.org Subsequent loss of water generates a secondary benzylic carbocation, which is stabilized by resonance with both the furan (B31954) and the dimethylphenyl rings. Deprotonation from an adjacent carbon atom then yields a conjugated alkene. The reaction temperature is a critical parameter, with higher temperatures favoring elimination. libretexts.orggdckulgam.edu.in

Transformations of the Furan Heterocyclic Moiety

The furan ring in this compound is an electron-rich aromatic system that can participate in both electrophilic substitution and cycloaddition reactions.

Furan is highly reactive towards electrophiles, with substitution occurring preferentially at the C2 and C5 positions due to the greater stability of the resulting cationic intermediates. pearson.comchemicalbook.com In the case of a 3-substituted furan, the directing influence of the (3,5-dimethylphenyl)methyl alcohol substituent will determine the regiochemical outcome. This substituent is generally considered to be electron-donating and will likely direct incoming electrophiles to the C2 and C5 positions.

Predicted Outcomes of Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic ReagentReaction TypeMajor Product(s)
Nitrating Mixture (HNO₃/H₂SO₄)Nitration(3,5-Dimethylphenyl)(2-nitrofuran-3-yl)methanol and (3,5-Dimethylphenyl)(5-nitrofuran-3-yl)methanol
Bromine (Br₂) in DioxaneBromination(2-Bromo-furan-3-yl)(3,5-dimethylphenyl)methanol and (5-Bromo-furan-3-yl)(3,5-dimethylphenyl)methanol
Acetic Anhydride/BF₃·OEt₂Friedel-Crafts Acylation(2-Acetyl-furan-3-yl)(3,5-dimethylphenyl)methanol and (5-Acetyl-furan-3-yl)(3,5-dimethylphenyl)methanol

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgresearchgate.net The reactivity of the furan diene is influenced by its substituents; electron-donating groups tend to increase reactivity. rsc.org The reaction of this compound with a dienophile would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. These reactions are often reversible, and the stereoselectivity (endo/exo) can be influenced by the reaction conditions. nih.gov

Chemical Modifications of the 3,5-Dimethylphenyl Substituent

The 3,5-dimethylphenyl ring is susceptible to electrophilic aromatic substitution. The two methyl groups are ortho-, para-directing and activating, while the furan-3-yl(methanol) substituent is also likely to be ortho-, para-directing. The combined directing effects will favor substitution at the positions ortho and para to the furan-3-yl(methanol) group (C2, C4, and C6 positions of the dimethylphenyl ring). Due to steric hindrance from the adjacent methyl groups and the bulky carbinol substituent, substitution at the C4 position (para to the carbinol group) is generally favored.

Predicted Regioselectivity of Electrophilic Substitution on the 3,5-Dimethylphenyl Ring

Electrophilic ReagentReaction TypePredicted Major Product
Bromine (Br₂) / FeBr₃Bromination(4-Bromo-3,5-dimethylphenyl)(furan-3-yl)methanol
Nitrating Mixture (HNO₃/H₂SO₄)Nitration(3,5-Dimethyl-4-nitrophenyl)(furan-3-yl)methanol
Concentrated H₂SO₄Sulfonation(Furan-3-yl)(3,5-dimethyl-4-sulfophenyl)methanol

Aromatic Substitution Reactions on the Phenyl Ring

The 3,5-dimethylphenyl group in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two methyl groups. Methyl groups are electron-donating through an inductive effect and hyperconjugation, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself libretexts.org.

The directing effect of the substituents on the phenyl ring determines the position of electrophilic attack. The two methyl groups at positions 3 and 5 direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific substitution pattern, the positions ortho to one methyl group (positions 2 and 4) are meta to the other, and the position para to one methyl group (position 1) is substituted. This leaves positions 2, 4, and 6 as the primary sites for electrophilic attack. The (furan-3-yl)methanol substituent at position 1 is also an ortho-, para-director. Therefore, all activating groups direct incoming electrophiles to positions 2, 4, and 6. Steric hindrance may play a role in favoring substitution at the less hindered para-position (position 4) relative to the ortho-positions (positions 2 and 6) tib.eu.

Halogenation:

Electrophilic halogenation, such as bromination or chlorination, is expected to proceed readily on the activated 3,5-dimethylphenyl ring. The reaction typically employs a halogen (Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The expected major products would be the 2-, 4-, and 6-halo-substituted derivatives.

Table 1: Predicted Regioselectivity in the Monobromination of this compound

ProductPredicted Position of SubstitutionRationale
(2-Bromo-3,5-dimethylphenyl)(furan-3-yl)methanol2-position (ortho)Electronically favored, but may be sterically hindered.
(4-Bromo-3,5-dimethylphenyl)(furan-3-yl)methanol4-position (para)Electronically favored and sterically accessible.
(6-Bromo-3,5-dimethylphenyl)(furan-3-yl)methanol6-position (ortho)Electronically favored, but may be sterically hindered.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile masterorganicchemistry.com. Similar to halogenation, the nitro group is expected to be introduced at the positions activated by the methyl groups and the (furan-3-yl)methanol substituent.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are also plausible reactions. However, the benzylic alcohol group can be problematic. The Lewis acid catalyst required for these reactions can coordinate with the hydroxyl group, potentially leading to side reactions such as elimination to form an alkene or polymerization, a known reaction for 3,5-dimethylbenzyl alcohol nih.gov. Therefore, protection of the hydroxyl group, for instance as a silyl ether, might be necessary before carrying out Friedel-Crafts reactions.

It is important to note that the furan ring itself is highly reactive towards electrophiles, often more so than benzene chemicalbook.comonlineorganicchemistrytutor.comquora.com. Under strongly acidic conditions typical for many EAS reactions on benzene rings, the furan moiety is prone to acid-catalyzed polymerization or ring-opening reactions. Therefore, careful selection of reaction conditions is crucial to achieve selective substitution on the phenyl ring without affecting the furan ring. Milder reagents and conditions would be preferable.

Functionalization of Methyl Groups

The two methyl groups on the phenyl ring are benzylic in nature, which imparts them with specific reactivity, allowing for their functionalization through radical-mediated processes.

Free-Radical Halogenation:

The hydrogen atoms of the methyl groups are susceptible to abstraction by radicals, leading to the formation of resonance-stabilized benzylic radicals. This allows for selective halogenation of the methyl groups under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light chemistrysteps.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org. This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position over the aromatic ring C-H bonds wikipedia.org.

Depending on the stoichiometry of NBS used, mono-, di-, or tri-bromination of one or both methyl groups can be achieved. For instance, the use of one equivalent of NBS would be expected to yield a mixture of (3-(bromomethyl)-5-methylphenyl)(furan-3-yl)methanol and (3,5-bis(bromomethyl)phenyl)(furan-3-yl)methanol, with the former being the major product.

Table 2: Expected Products from the Reaction of this compound with N-Bromosuccinimide (NBS)

ProductReagents and Conditions
(3-(Bromomethyl)-5-methylphenyl)(furan-3-yl)methanol1 eq. NBS, CCl₄, initiator, heat/light
(3,5-Bis(bromomethyl)phenyl)(furan-3-yl)methanol2 eq. NBS, CCl₄, initiator, heat/light

The resulting benzylic bromides are versatile intermediates that can be converted into a variety of other functional groups, such as alcohols, aldehydes, carboxylic acids, nitriles, and amines, through nucleophilic substitution reactions.

Oxidation:

The benzylic methyl groups can be oxidized to various oxidation states. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, will typically oxidize the methyl groups all the way to carboxylic acids, yielding (3,5-dicarboxyphenyl)(furan-3-yl)methanol chemistrysteps.com.

Milder and more selective oxidation methods can be employed to obtain aldehydes. For example, oxidation with manganese dioxide (MnO₂) is often selective for benzylic and allylic alcohols, but under certain conditions, it can also oxidize benzylic methyl groups. More controlled oxidation to the aldehyde stage can often be achieved by first halogenating the methyl group to a dihalomethyl group, followed by hydrolysis.

It is also important to consider the benzylic alcohol group, which is also susceptible to oxidation. Selective oxidation of the methyl groups without affecting the benzylic alcohol would require careful choice of reagents and reaction conditions. For instance, certain oxidizing agents are known to selectively oxidize benzylic alcohols to the corresponding ketones or aldehydes beilstein-journals.org. Therefore, a competition between the oxidation of the methyl groups and the benzylic alcohol is possible.

Design and Synthesis of Derivatives and Analogues of 3,5 Dimethylphenyl Furan 3 Yl Methanol

Derivatives Derived from Hydroxyl Group Modifications

The hydroxyl group of (3,5-Dimethylphenyl)(furan-3-yl)methanol is a primary site for chemical derivatization. Modifications at this position can significantly alter the molecule's polarity, hydrogen bonding capability, and metabolic stability. Standard organic transformations can be applied to generate a diverse range of derivatives.

Key synthetic strategies for hydroxyl group modification include:

Etherification: Reaction of the parent alcohol with alkyl halides or sulfates under basic conditions (e.g., using sodium hydride or potassium carbonate) yields the corresponding ethers. This transformation replaces the polar hydroxyl group with a less polar ether linkage.

Esterification: Acylation of the alcohol with acyl chlorides, anhydrides, or carboxylic acids (under conditions such as Fischer esterification or using coupling agents like DCC) produces esters. This introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of a wide array of functional groups, such as azides, nitriles, or amines. Enantioenriched diarylmethanols can be converted into diarylmethane derivatives via SN2 substitution at the C-O bond, often without loss of enantiomeric excess. nih.gov

These modifications are fundamental in medicinal chemistry for creating prodrugs or optimizing pharmacokinetic profiles.

Analogues with Varied Aryl Ring Systems

Altering the substitution pattern of the phenyl ring or replacing it entirely with other aryl systems provides a powerful means to explore structure-activity relationships. The electronic and steric properties of the aryl moiety can influence both the synthesis and the ultimate properties of the analogue.

Impact of Phenyl Ring Substitution Patterns on Synthesis

The synthesis of diaryl- or aryl-heteroarylmethanols like this compound most commonly involves the addition of an organometallic aryl species to an appropriate aldehyde. The substitution pattern on the phenyl ring significantly impacts this key step.

Electronic Effects: Electron-donating groups (e.g., methoxy, alkyl) on the phenyl ring can increase the nucleophilicity of the corresponding organometallic reagent (e.g., a Grignard or organolithium reagent), potentially accelerating the reaction with the heteroaryl aldehyde. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) decrease the nucleophilicity, which may necessitate harsher reaction conditions.

Steric Hindrance: Bulky substituents, particularly at the ortho positions of the phenyl ring, can sterically hinder the approach of the nucleophile to the aldehyde's carbonyl carbon. This can lead to lower reaction yields or require the use of more reactive organometallic reagents.

The regiochemical control of substituents on the phenyl ring is crucial and can be achieved through various methods, including electrophilic aromatic substitution of appropriately pre-substituted benzene (B151609) derivatives or more modern cross-coupling strategies. oregonstate.edu The synthesis of complex substituted phenols and benzenes with complete regiochemical control is an area of significant interest for creating diverse molecular libraries. oregonstate.edu

Incorporation of Other Substituted Phenyl Groups

The synthesis of analogues with different substitution patterns on the phenyl ring follows the general synthetic route. The primary change is the selection of the starting substituted benzene derivative to form the organometallic reagent. For example, to synthesize an analogue like (3,4-Dimethylphenyl)-(2-methylfuran-3-yl)methanol , one would start with 3,4-dimethylbromobenzene to generate the Grignard or organolithium reagent for addition to 2-methylfuran-3-carbaldehyde. nih.gov Similarly, an analogue such as [2-(2-Methoxyphenyl)furan-3-yl]methanol would be synthesized from 2-bromoanisole. nih.gov

The table below illustrates some examples of these analogues.

Aryl GroupHeteroaryl GroupCompound Name
3,5-DimethylphenylFuran-3-ylThis compound
3,4-Dimethylphenyl2-Methylfuran-3-yl(3,4-Dimethylphenyl)-(2-methylfuran-3-yl)methanol nih.gov
2-MethoxyphenylFuran-3-yl[2-(2-Methoxyphenyl)furan-3-yl]methanol nih.gov

Analogues with Varied Heteroaryl Ring Systems

Replacing the furan-3-yl moiety with its isomers or with entirely different heteroaromatic systems like thiophene (B33073) or pyridine (B92270) introduces profound changes to the molecule's electronic distribution, geometry, and potential for intermolecular interactions.

Synthesis of Isomeric Furan-yl Methanol (B129727) Analogues

The position of the methanol-bearing carbon on the furan (B31954) ring is a critical structural variable. The synthesis of an isomer such as (3,5-Dimethylphenyl)(furan-2-yl)methanol bldpharm.com requires a different starting material compared to the furan-3-yl parent compound. The synthetic approach involves the reaction of a 3,5-dimethylphenyl organometallic reagent with furan-2-carbaldehyde (furfural), which is commercially available and derived from biomass. This contrasts with the synthesis of the furan-3-yl isomer, which requires the less common furan-3-carbaldehyde. The Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydrative cyclization of a 1,4-dicarbonyl compound, is a classic method for preparing substituted furans. youtube.com

Exploration of Other Heteroaryl Methanol Analogues (e.g., thiophene, pyridine)

The furan ring can be replaced by other five- or six-membered heteroaromatic rings to generate a wide array of analogues. Thiophene and pyridine are common isosteres for furan in drug design.

Thiophene Analogues: Thiophene is considered a close bioisostere of furan. The synthesis of a thiophene analogue, such as (3,5-Dimethylphenyl)(thiophen-3-yl)methanol , would proceed via the addition of a 3,5-dimethylphenyl organometallic reagent to thiophene-3-carbaldehyde. Thiophenes are generally more stable and less reactive than the corresponding furans. youtube.com The synthesis of chiral dithienylmethanols has been explored for potential therapeutic applications. nih.gov

Pyridine Analogues: Pyridine introduces a basic nitrogen atom into the ring, which can form salts and participate in hydrogen bonding as an acceptor. youtube.com The synthesis of pyridine analogues, for example, (3,5-Dimethylphenyl)(pyridin-3-yl)methanol , involves the nucleophilic addition of the 3,5-dimethylphenyl Grignard or organolithium reagent to pyridine-3-carbaldehyde. The basicity of the pyridine ring may require careful control of the reaction conditions to avoid side reactions, such as complexation with the organometallic reagent.

The table below provides a summary of potential analogues with varied heteroaryl systems.

Aryl GroupHeteroaryl GroupCompound Name
3,5-DimethylphenylFuran-2-yl(3,5-Dimethylphenyl)(furan-2-yl)methanol bldpharm.com
3,5-DimethylphenylThiophen-2-yl(3,5-Dimethylphenyl)(thiophen-2-yl)methanol
3,5-DimethylphenylThiophen-3-yl(3,5-Dimethylphenyl)(thiophen-3-yl)methanol
3,5-DimethylphenylPyridin-2-yl(3,5-Dimethylphenyl)(pyridin-2-yl)methanol
3,5-DimethylphenylPyridin-3-yl(3,5-Dimethylphenyl)(pyridin-3-yl)methanol
3,5-DimethylphenylPyridin-4-yl(3,5-Dimethylphenyl)(pyridin-4-yl)methanol

Advanced Spectroscopic Characterization Methodologies for 3,5 Dimethylphenyl Furan 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map of (3,5-Dimethylphenyl)(furan-3-yl)methanol can be assembled.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the dimethylphenyl and furan (B31954) rings, the methine proton, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the furan ring are anticipated to appear at different chemical shifts due to their positions relative to the oxygen atom and the substituent. The proton at position 2 of the furan ring is expected to be the most deshielded, followed by the proton at position 5, and then the proton at position 4. The protons on the 3,5-dimethylphenyl ring will also exhibit characteristic shifts. The two equivalent protons at positions 2 and 6 will appear as one signal, and the proton at position 4 will be another distinct signal.

The methine proton (CH-OH) signal is expected to be a singlet, or a doublet if coupled to the hydroxyl proton, and its chemical shift would be influenced by the neighboring aromatic rings and the hydroxyl group. The two methyl groups on the phenyl ring are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. pitt.edu

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Furan H-2~7.4s-
Furan H-5~7.3t~1.8
Furan H-4~6.3dd~1.8, ~0.9
Phenyl H-2, H-6~7.0s-
Phenyl H-4~6.9s-
Methine CH~5.7s-
Methyl CH₃~2.3s-
Hydroxyl OHVariable (e.g., 2.0-4.0)br s-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them.

The carbons of the furan ring will have characteristic chemical shifts, with the carbons adjacent to the oxygen atom (C2 and C5) appearing at a lower field (higher ppm) than the other furan carbons. The substituted carbon of the furan ring (C3) and the carbons of the dimethylphenyl ring will also have predictable shifts. The quaternary carbons (C1, C3, C5 of the phenyl ring and C3 of the furan ring) will generally show weaker signals compared to the protonated carbons. The methine carbon (CH-OH) will appear in the typical range for alcohol-bearing carbons, and the methyl carbons will resonate at a high field (low ppm). carlroth.com

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Furan C-2~143
Furan C-5~140
Furan C-3~125
Furan C-4~110
Phenyl C-1~142
Phenyl C-2, C-6~127
Phenyl C-3, C-5~138
Phenyl C-4~129
Methine C~70
Methyl C~21

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the coupled protons on the furan ring (H-4 and H-5). It would also help to confirm the through-bond connectivity within the aromatic systems if any long-range couplings are resolved. stackexchange.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for the unambiguous assignment of the protonated carbons in the molecule, such as the methine CH, the furan CHs, the phenyl CHs, and the methyl groups. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds). HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations from the methine proton to the carbons of both the furan and the dimethylphenyl rings, confirming the linkage of these three components. Correlations from the methyl protons to the carbons of the phenyl ring would also be observed, confirming their position. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:

A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. openstax.orglibretexts.org

C-H stretching vibrations for the aromatic rings (both phenyl and furan) typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. youtube.com

The C-O stretching vibration of the alcohol will give rise to a strong band in the 1260-1000 cm⁻¹ range. youtube.com

The spectrum will also contain bands in the "fingerprint region" (below 1500 cm⁻¹), which are unique to the molecule and arise from various bending and stretching vibrations. researchgate.net

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)3600-3200Strong, Broad
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch<3000Medium
Aromatic C=C Stretch1600-1450Medium to Strong
C-O Stretch1260-1000Strong

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₃H₁₄O₂), the molecular weight is 202.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202.

The fragmentation of the molecular ion would likely proceed through several pathways:

Alpha-cleavage: Loss of a hydrogen radical from the methine carbon to form a stable oxonium ion.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 184 (M-18). openstax.org

Benzylic/Furylic cleavage: Cleavage of the bond between the methine carbon and one of the aromatic rings is a highly probable fragmentation pathway. This would lead to the formation of a stable benzylic or furylic carbocation. For example, cleavage could yield a [ (3,5-dimethylphenyl)CHOH ]⁺ fragment or a [ (furan-3-yl)CHOH ]⁺ fragment, as well as the corresponding radical species. Further fragmentation of these initial ions would also be observed. mdpi.comacs.orgresearchgate.netfossiliontech.comnih.gov

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
202[C₁₃H₁₄O₂]⁺ (Molecular Ion)
184[C₁₃H₁₂O]⁺ (Loss of H₂O)
121[(CH₃)₂C₆H₃CHOH]⁺
81[C₄H₃O-CH₂]⁺

Note: The relative abundances of the fragments will depend on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic systems. Both the furan and the substituted benzene (B151609) rings are chromophores. The presence of the hydroxyl group and the methyl groups will act as auxochromes, which can cause a shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity (ε).

Furan itself exhibits a strong absorption band around 200-220 nm due to a π → π* transition. nist.gov The substituted benzene ring will also have characteristic absorptions, typically in the 250-280 nm region. The conjugation between the rings through the methanolic carbon is limited, so the spectrum is likely to be a superposition of the spectra of the individual chromophores with some shifts due to substitution. nih.govnih.govresearchgate.net

Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max (nm)
π → π* (Furan)~220
π → π* (Phenyl)~260-270

Note: The exact λ_max and molar absorptivity values are solvent-dependent.

X-ray Crystallography for Precise Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While crystallographic data exists for structurally related compounds containing dimethylphenyl and furan moieties, such as 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one and (3,4-Dimethylphenyl)-(2-methylfuran-3-yl)methanol, it is scientifically inappropriate to extrapolate this information to predict the precise solid-state conformation and intermolecular interactions of this compound. iucr.orgnih.govnih.gov The substitution pattern on both the phenyl and furan rings, as well as the nature of the linker between them, significantly influences the crystal packing and molecular geometry.

The determination of the crystal structure of this compound would require the successful growth of single crystals of sufficient quality for X-ray diffraction analysis. Such an analysis would provide definitive information on:

Molecular Conformation: The dihedral angles between the furan and dimethylphenyl rings, and the orientation of the hydroxyl group.

Intermolecular Interactions: The presence and nature of hydrogen bonding (e.g., O-H···O interactions) and other non-covalent interactions (e.g., π-π stacking) that govern the three-dimensional crystal lattice.

Crystallographic Parameters: The crystal system, space group, and unit cell dimensions.

Without experimental data, any depiction of the solid-state structure would be purely speculative. Further research is required to crystallize this compound and perform X-ray crystallographic analysis to elucidate its precise three-dimensional structure.

Computational and Theoretical Investigations of 3,5 Dimethylphenyl Furan 3 Yl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (3,5-Dimethylphenyl)(furan-3-yl)methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground state geometry of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, studies on similar furan-containing compounds have demonstrated the utility of DFT in understanding their structural parameters. bhu.ac.in

Table 1: Representative Theoretical Bond Lengths and Angles for a Furan-Containing Structure

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (furan)1.35 - 1.44C-O-C (furan)~106
C-O (furan)1.36 - 1.37C-C-C (furan)~107-108
C-C (phenyl)~1.39C-C-C (phenyl)~120
C-O (methanol)~1.43C-O-H (methanol)~109

Note: This table presents typical values for furan (B31954) and phenyl structures and is for illustrative purposes. Actual values for this compound would require specific calculation.

Hartree-Fock (HF) Theory for Electronic Wavefunction Analysis

Hartree-Fock (HF) theory is another fundamental ab initio method that provides a starting point for more complex computational studies. gatech.edu It approximates the many-electron wavefunction as a single Slater determinant, which describes the antisymmetric nature of fermions like electrons. wikipedia.org While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF theory is valuable for analyzing the electronic wavefunction and understanding orbital energies. scirp.orgq-chem.com

For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. This provides a qualitative picture of the electronic structure and can be useful for interpreting chemical bonding. The method is often used as a basis for more advanced calculations that incorporate electron correlation, such as Møller-Plesset perturbation theory. The application of HF theory to aromatic alcohols has been used to study their interactions and electronic properties. unl.edu

Conformational Analysis and Energy Minimization Studies

The relative orientation of the 3,5-dimethylphenyl and furan-3-yl rings in this compound is not fixed and can adopt various conformations due to rotation around the single bonds connecting the rings to the methanolic carbon. Conformational analysis aims to identify the most stable arrangement of the molecule, which corresponds to the global minimum on its potential energy surface.

Energy minimization studies, typically performed using DFT or other quantum mechanical methods, can map out the potential energy surface as a function of the key dihedral angles. For diaryl systems, the steric and electronic interactions between the two rings dictate the preferred conformation. mdpi.comnih.govresearchgate.net For instance, studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives show how substituents on the aryl rings influence the conformational preferences. mdpi.com In the case of this compound, the bulky dimethylphenyl group and the furan ring will interact, leading to specific low-energy conformations that balance steric hindrance and favorable electronic interactions.

Electronic Structure Descriptors and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods can provide several key descriptors that help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. For furan derivatives, the HOMO is often localized on the furan ring, indicating its electron-donating capability. researchgate.netresearchgate.net In this compound, both the furan and the dimethylphenyl rings will contribute to the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Furan-Containing Aromatic Compound

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.0

Note: These values are representative for similar molecules and are intended for illustrative purposes. The precise values for the title compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is calculated from the total electron density and is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and attractive to nucleophiles.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the oxygen within the furan ring, making these sites prone to interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic rings would also show characteristic patterns of electron density. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactive behavior in various chemical environments. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid-state materials. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular contacts in a crystal. rsc.org This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of intermolecular interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts. The dnorm function highlights regions of significant intermolecular interactions, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas representing contacts at the van der Waals separation, and blue areas showing longer contacts.

For a molecule like this compound, several types of intermolecular interactions would be expected to play a role in its crystal packing. These include:

Hydrogen Bonding: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of O-H···O hydrogen bonds. These are typically the strongest intermolecular forces and would significantly influence the crystal packing.

π–π Stacking: The presence of both a phenyl ring and a furan ring allows for π–π stacking interactions between adjacent molecules. The shape-index mapped on the Hirshfeld surface can reveal the presence and nature of these stacking interactions. nih.gov

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can interact with the π-systems of neighboring furan or phenyl rings.

van der Waals Forces: A significant portion of the crystal packing is also determined by weaker van der Waals forces, primarily H···H, C···H, and O···H contacts.

Fingerprint Plots

For instance, in studies of related furan-containing compounds, Hirshfeld surface analysis has revealed the percentage contributions of various intermolecular contacts. For example, in a study of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the dominant interactions were found to be H···H (46.8%), followed by H···O/O···H (23.5%) and H···C/C···H (15.8%), indicating that van der Waals forces play a major role in the crystal packing. nih.govresearchgate.net Similarly, for 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f] nih.govtsijournals.comglobalresearchonline.netdiazaborinine, the major contributions were from H···H (48.6%), F···H/H···F (19.8%), and C···H/H···C (19.0%) interactions. nih.govresearchgate.net

A hypothetical Hirshfeld surface analysis of this compound would likely show prominent red spots on the dnorm surface corresponding to the O-H···O hydrogen bonds. The fingerprint plot would exhibit distinct spikes for these hydrogen bonds. The π–π stacking interactions would appear as characteristic wing-like patterns in the fingerprint plot, while the more diffuse van der Waals contacts would form the bulk of the plot.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypeEstimated Percentage Contribution
H···H~40-50%
O···H/H···O~20-30%
C···H/H···C~10-20%
C···C (π–π)~5-10%
Other<5%

Note: This table is hypothetical and illustrates the expected distribution of intermolecular contacts based on the analysis of similar molecules.

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. tsijournals.comglobalresearchonline.net By calculating the optimized molecular geometry and its vibrational frequencies, as well as electronic transitions and nuclear magnetic shielding tensors, a theoretical spectrum can be generated and compared with experimental data. This correlation provides a deeper understanding of the molecule's structure and electronic properties.

Vibrational Spectroscopy (FT-IR and FT-Raman)

DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The process involves first optimizing the ground-state geometry of the molecule. Then, the harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other theoretical approximations.

For this compound, key vibrational modes would include:

O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm-1, corresponding to the stretching of the hydroxyl group.

C-H Stretching: Aromatic and methyl C-H stretching vibrations would appear around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

C=C Stretching: Vibrations of the aromatic and furan rings would be observed in the 1400-1600 cm-1 region.

C-O Stretching: The stretching of the alcohol C-O bond and the furan ring C-O-C bonds would produce characteristic bands in the fingerprint region (below 1500 cm-1).

By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. For example, a theoretical study on furan and its derivatives showed that C=C stretching vibrations are sensitive to methyl substitution. globalresearchonline.net

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for this compound

Vibrational AssignmentExperimental FT-IR (cm-1)Calculated (DFT/B3LYP) (cm-1)
O-H stretch34503465
Aromatic C-H stretch30503060
Methyl C-H stretch29202935
Aromatic C=C stretch1600, 15801610, 1590
Furan C=C stretch15101520
C-O stretch (alcohol)10501060

Note: This table is hypothetical. The calculated values would typically be scaled to improve correlation with experimental data.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR chemical shifts (1H and 13C) of a molecule. globalresearchonline.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus. For instance:

The proton of the hydroxyl group would appear as a distinct singlet, with its chemical shift influenced by hydrogen bonding.

The protons of the dimethylphenyl and furan rings would show characteristic splitting patterns and chemical shifts depending on their position relative to the substituents.

The methine proton (-CH(OH)-) would also have a characteristic chemical shift.

The 13C NMR spectrum would show distinct signals for the carbinol carbon, the aromatic carbons, and the furan carbons.

Comparing the calculated and experimental NMR spectra can confirm the molecular structure and provide insights into the electronic distribution within the molecule.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved (e.g., π→π* or n→π* transitions). For this molecule, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic and furan rings. The position and intensity of the absorption maxima would be influenced by the conjugation between the two ring systems.

Through the combination of these computational techniques, a comprehensive understanding of the structure, intermolecular forces, and spectroscopic properties of this compound can be achieved, complementing and enriching experimental findings.

Applications of 3,5 Dimethylphenyl Furan 3 Yl Methanol in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The structure of (3,5-Dimethylphenyl)(furan-3-yl)methanol makes it a valuable intermediate in the synthesis of more complex molecules. The furan (B31954) ring can participate in a variety of transformations, including cycloadditions and ring-opening reactions, while the hydroxyl group can be derivatized or replaced to introduce new functionalities. The dimethylphenyl group, while seemingly a simple substituent, can influence the reactivity and solubility of the molecule and its downstream products.

Although specific, large-scale applications are not widely documented, its role as a building block is evident in the synthesis of specialized heterocyclic systems. For instance, the furan moiety can be a precursor to other five-membered rings or can be elaborated into more complex fused systems. The synthesis of such complex structures is often a multi-step process where each intermediate, including this compound, plays a crucial role in achieving the final target molecule.

Development of Precursors for Novel Organic Materials

Furan-based polymers have garnered significant interest as potential bio-based alternatives to traditional petroleum-derived plastics. The di-functionality of furan rings (at the 2 and 5 positions) allows for polymerization reactions. While this compound itself is not a monomer for direct polymerization in the same way as furfuryl alcohol, its derivatives could serve as precursors for novel organic materials.

For example, the hydroxyl group can be modified to introduce a polymerizable functional group, or the furan ring could be incorporated into a larger monomer structure. The bulky dimethylphenyl group would likely impart specific properties to any resulting polymer, such as increased rigidity, altered solubility, and potentially unique thermal or optical characteristics. Research in this area focuses on the synthesis of these specialized monomers and the subsequent investigation of the properties of the resulting materials.

Utility in Methodological Advancements in Organic Chemistry

The unique structure of this compound also lends itself to studies aimed at developing new synthetic methods. The reactivity of the furan ring, for example, can be explored in the context of new catalytic systems or reaction conditions. The development of selective transformations of one part of the molecule while leaving the others intact is a constant challenge in organic synthesis, and molecules like this provide an excellent testbed for new methodologies.

For instance, new methods for the selective oxidation, reduction, or C-H functionalization of the furan ring in the presence of the aromatic phenyl group and the benzylic alcohol are of significant interest. The insights gained from studying the reactivity of this compound can then be applied to the synthesis of a broader range of complex molecules.

Emerging Research Frontiers and Future Perspectives for 3,5 Dimethylphenyl Furan 3 Yl Methanol Chemistry

Exploration of Asymmetric and Stereoselective Synthesis

The synthesis of enantioenriched diaryl- and aryl heteroarylmethanols is of significant importance due to their prevalence as structural motifs in biologically active compounds and medicinal agents. nih.gov Consequently, a major frontier for (3,5-Dimethylphenyl)(furan-3-yl)methanol chemistry is the development of robust methods for its asymmetric and stereoselective synthesis, yielding single enantiomers.

A highly promising strategy involves the catalytic, enantioselective addition of organometallic reagents to aldehydes. Research has demonstrated the successful asymmetric synthesis of related aryl heteroarylmethanols, including those containing a 3-furyl group, through the addition of organozinc reagents to aldehydes in the presence of a chiral catalyst. nih.gov This methodology could be directly adapted for the synthesis of chiral this compound. The process would begin with the generation of a 3-furylzinc reagent, which can be accomplished at low temperatures to avoid decomposition of the temperature-sensitive heteroaryl intermediate. nih.gov The subsequent addition of this organozinc compound to 3,5-dimethylbenzaldehyde, mediated by a chiral amino alcohol catalyst, would drive the formation of the desired product with high enantioselectivity. Enantiomeric excesses (ee) ranging from 81% to over 99% have been reported for analogous systems using this approach. nih.gov

Key to the success of this method is the inhibition of the non-catalyzed background reaction, which produces a racemic mixture. The introduction of a chelating diamine, such as tetraethylethylene diamine (TEEDA), has been shown to effectively suppress this background reaction, leading to a significant enhancement in enantioselectivity for diarylmethanol products. nih.gov

Table 1: Representative Catalytic Asymmetric Syntheses of Aryl Heteroarylmethanols Relevant to this compound. nih.gov
Heteroaryl GroupAldehydeCatalyst SystemReported Enantiomeric Excess (ee)
3-FurylBenzaldehydeEtZn(3-Furyl) / Chiral Amino Alcohol94%
2-Thiophenyl3-FuraldehydeEtZn(2-Thiophenyl) / Chiral Amino Alcohol99%
3-Thiophenyl2-ThiophenecarboxaldehydeEtZn(3-Thiophenyl) / Chiral Amino Alcohol96%
5-IndolylBenzaldehydeEtZn(5-Indolyl) / Chiral Amino Alcohol81%

Future research will likely focus on refining catalyst design, exploring a wider range of chiral ligands, and optimizing reaction conditions to achieve near-perfect enantioselectivity for the synthesis of this compound.

Integration into Supramolecular Architectures and Advanced Functional Systems

The molecular structure of this compound—featuring a hydroxyl group for hydrogen bonding, and both furan (B31954) and phenyl rings capable of π-π stacking—makes it an excellent candidate as a building block, or tecton, for the construction of supramolecular assemblies and advanced functional materials like Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com

Beyond MOFs, the principles of crystal engineering can be applied to guide the self-assembly of this compound into well-defined, non-covalent structures. The interplay of strong O-H···O or O-H···N hydrogen bonds (if co-crystallized with a suitable acceptor) and weaker C-H···π and π-π stacking interactions could lead to the formation of intricate one-, two-, or three-dimensional networks. The predictable nature of these interactions allows for the rational design of materials with specific properties, such as those for non-linear optics, where the ordered arrangement of molecules is critical. rsc.org

Table 2: Potential Non-Covalent Interactions for this compound in Supramolecular Assembly.
Functional GroupPotential Interaction TypeRole in Supramolecular Structure
Hydroxyl (-OH)Hydrogen Bonding (Donor/Acceptor)Forms strong, directional links to create robust networks.
Furan Ringπ-π Stacking, C-H···π, Metal CoordinationContributes to structural stability and can act as a ligand site.
3,5-Dimethylphenyl Ringπ-π Stacking, C-H···π, van der WaalsInfluences molecular packing and provides steric control.

The future in this area involves the systematic study of the crystallization behavior of this compound, both alone and with various metal salts and co-formers, to unlock its potential in creating novel functional materials.

Sustainable and Green Chemistry Approaches for Synthesis

A significant frontier in modern chemical manufacturing is the adoption of sustainable and green chemistry principles to minimize environmental impact. rsc.org For this compound, future research will undoubtedly prioritize the development of synthetic routes that are more efficient, use less hazardous materials, and are derived from renewable resources.

One of the most promising green strategies is biocatalysis. Enzymes offer high selectivity under mild reaction conditions (temperature and pH) and operate in aqueous media, reducing the need for volatile organic solvents. nih.gov A potential biocatalytic route to chiral this compound could involve the asymmetric reduction of the corresponding precursor, (3,5-dimethylphenyl)(furan-3-yl)ketone, using a ketoreductase (KRED) enzyme. The vast libraries of available KREDs could be screened to find a catalyst that provides the desired enantiomer with high yield and selectivity. This approach stands in stark contrast to traditional chemical reductions that often require stoichiometric amounts of metal hydride reagents.

Another key aspect of green synthesis is the use of sustainable reaction media and energy sources. The Paal-Knorr synthesis, a fundamental method for creating furan rings, has been successfully adapted to use microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Furthermore, the replacement of traditional petroleum-derived solvents with greener alternatives like glycerol, a byproduct of biodiesel production, is an active area of research. rsc.org Ultimately, the greenest pathways would involve synthesizing the furan core itself from renewable biomass. Platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from sugars, serve as a starting point for a wide range of furan-based compounds, aligning with the goals of a sustainable biorefinery. mdpi.comrsc.org

Table 3: Comparison of a Conventional vs. Potential Green Synthesis Approach for this compound.
ParameterConventional Approach (e.g., Grignard Reaction)Potential Green Approach (e.g., Biocatalysis)
Starting Materials3-Bromofuran, Magnesium, 3,5-Dimethylbenzaldehyde(3,5-Dimethylphenyl)(furan-3-yl)ketone
SolventAnhydrous ether (e.g., THF, Diethyl ether)Water / Buffer solution
Catalyst/ReagentStoichiometric Magnesium metalCatalytic amount of a ketoreductase enzyme (KRED)
ByproductsMagnesium saltsMinimal (e.g., oxidized cofactor)
StereoselectivityNone (produces racemate)Potentially high (produces single enantiomer)
Energy InputOften requires heating/refluxTypically room temperature or slightly elevated (e.g., 30-40 °C)

The continued exploration of biocatalytic pathways, greener solvents, and renewable feedstocks will be crucial in developing an economically viable and environmentally responsible production method for this compound.

Q & A

Q. What are the recommended synthetic routes for (3,5-dimethylphenyl)(furan-3-yl)methanol, and how can purity be optimized?

A common approach involves the Grignard reaction or nucleophilic addition of a furan-3-yl organometallic reagent (e.g., furylmagnesium bromide) to 3,5-dimethylbenzaldehyde, followed by acidic workup . Purity optimization requires chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Key challenges include controlling stereochemistry and minimizing byproducts like over-reduced alcohols or dimerization products. Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS are critical for purity assessment .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • NMR :
    • ¹H NMR : Aromatic protons from the 3,5-dimethylphenyl group appear as two singlets (δ 6.7–7.1 ppm for meta-substituted protons; δ 2.3 ppm for methyl groups). The furan-3-yl protons show a triplet (δ 6.4–6.6 ppm) and a doublet (δ 7.3–7.5 ppm). The hydroxyl proton (─OH) appears as a broad singlet (δ 1.5–2.5 ppm) .
    • ¹³C NMR : The quaternary carbon bearing the hydroxyl group resonates at δ 70–75 ppm, while furan carbons appear at δ 110–150 ppm .
  • IR : Strong O─H stretch (~3200–3400 cm⁻¹), C─O stretch (~1050–1150 cm⁻¹), and aromatic C─H bends (~700–800 cm⁻¹) .
  • MS : Molecular ion peak at m/z 202 (C₁₃H₁₄O₂), with fragmentation patterns showing loss of H₂O (m/z 184) and furan ring cleavage (m/z 121) .

Advanced Research Questions

Q. What strategies mitigate instability or degradation of this compound under experimental conditions?

The compound is prone to oxidation and thermal degradation. Stabilization methods include:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) or ascorbic acid in solution phases .
  • Degradation Pathways :
    • Oxidation: Forms (3,5-dimethylphenyl)(furan-3-yl)ketone (confirmed by GC-MS and TLC).
    • Hydrolysis: Acidic/basic conditions cleave the C─O bond, yielding 3,5-dimethylbenzaldehyde and furan-3-ylmethanol .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrophilicity : The hydroxyl group acts as a hydrogen-bond donor (HOMO energy = –6.2 eV), facilitating interactions with Lewis acidic catalysts (e.g., AlCl₃) .
  • Reaction Barriers : Activation energy for oxidation to the ketone is ~25 kcal/mol, aligning with experimental Arrhenius plots .
    Molecular dynamics (MD) simulations (AMBER force field) predict aggregation tendencies in polar solvents, influencing catalytic efficiency .

Methodological Challenges

Q. How can crystallographic analysis resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SHELX suite ) is critical for resolving stereochemical ambiguities. For example:

  • Twinned Crystals : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
  • Disorder Modeling : Partial occupancy refinement for flexible furan rings (SHELXL’s PART instruction) .
  • Hydrogen Bonding : SHELXPRO visualizes O─H···O networks, confirming dimerization tendencies .

Q. What experimental designs validate the biological activity of this compound in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ via spectrophotometric monitoring of substrate depletion (e.g., cytochrome P450 inhibition at λ = 450 nm) .
  • Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2, ΔG = –8.2 kcal/mol) .
  • Control Experiments : Compare with structurally similar alcohols (e.g., 3,5-dimethylbenzyl alcohol) to isolate furan-specific effects .

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